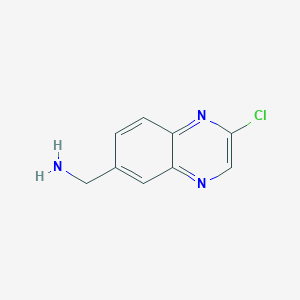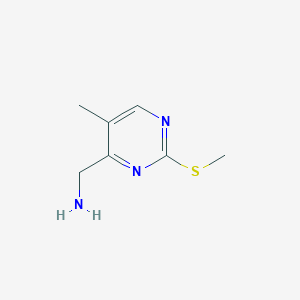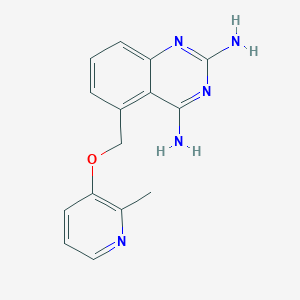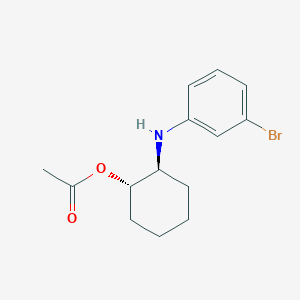
1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Substituents: The tert-butyl, methyl, and bromo groups are introduced through various substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylate groups are introduced through esterification reactions involving appropriate alcohols and carboxylic acids.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents and the indazole core.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include bromine, NBS, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and material science.
Biology: Indazole derivatives have shown potential as bioactive compounds with antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore the therapeutic potential of indazole derivatives in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate can be compared with other indazole derivatives, such as:
1-tert-Butyl 4-methyl 1H-indazole-1,4-dicarboxylate: Lacks the bromo substituent, which may affect its reactivity and biological activity.
4-Methyl 1H-indazole-1,4-dicarboxylate:
6-Bromo-1H-indazole-1,4-dicarboxylate: Lacks the tert-butyl and methyl groups, which may influence its solubility and reactivity.
The presence of the tert-butyl, methyl, and bromo groups in 1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate makes it unique, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H15BrN2O4 |
|---|---|
Molecular Weight |
355.18 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 6-bromoindazole-1,4-dicarboxylate |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-11-6-8(15)5-9(12(18)20-4)10(11)7-16-17/h5-7H,1-4H3 |
InChI Key |
DUJFSRAGBBFINI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



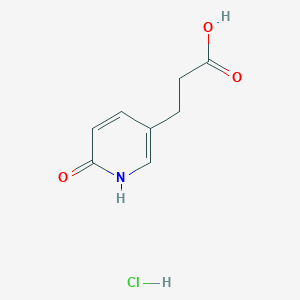
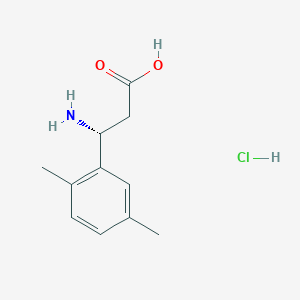

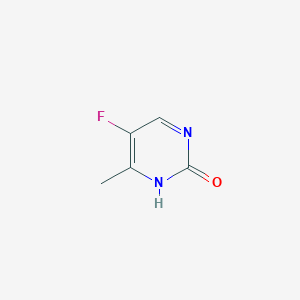
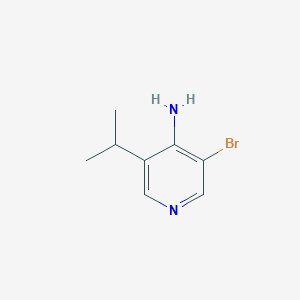
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
